苯甲酸,4-(丁磺酰基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those with butylsulfonyl groups, often involves multi-step reactions characterized by nitration, oxygenation, or sulfonylation. For instance, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene using nitric acid as the oxidizing agent showcases a method with high yield and purity, highlighting the feasibility and efficiency of synthesizing such compounds under mild conditions with economic benefits (Jia-bin, 2010).

Molecular Structure Analysis

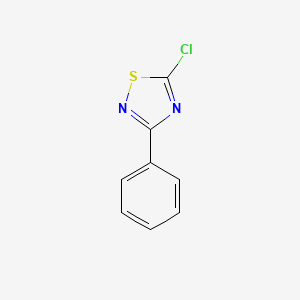

The molecular structure of benzoic acid derivatives, including the 4-(butylsulfonyl)- variant, is crucial in determining their reactivity and properties. X-ray structural characterization and Hirshfeld surface analysis have been used to detail the geometries and intermolecular interactions of such compounds. For example, the study of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex reveals a monomeric form in solution that turns into a polymer in its crystalline structure, showcasing a complex geometry that impacts its chemical behavior (Bomfim Filho et al., 2019).

Chemical Reactions and Properties

Benzoic acid, 4-(butylsulfonyl)-, undergoes various chemical reactions, including sulfonylation and oxidation. Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates, employing an 8-aminoquinoline moiety as a bidentate directing group, is an example of achieving high yields of aryl sulfones with excellent regioselectivity (Liu et al., 2015). This highlights the compound's versatility in participating in selective chemical transformations.

Physical Properties Analysis

The physical properties of benzoic acid, 4-(butylsulfonyl)-, such as solubility, melting point, and crystalline structure, play a significant role in its applications and handling. These properties are influenced by the molecular structure and intermolecular forces present within the compound. Detailed analysis of these properties requires specific studies focusing on the physical characterization of the compound.

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including reactivity, stability, and acidity, are influenced by the presence of the butylsulfonyl group. Studies on similar compounds, such as the synthesis and properties of sulfonamides and sulfones, reveal insights into the reactivity patterns, highlighting how the sulfonyl group affects the overall chemical behavior of the compound (Guinchard et al., 2005).

科学研究应用

合成和抗菌活性

- 已经使用飞灰:H3PO3 纳米催化剂和超声波辐射合成了 4-(取代苯磺酰胺)苯甲酸,包括与苯甲酸类似的变体,4-(丁磺酰基)-。这些化合物显示出显着的抗菌活性,使用鲍尔-柯比圆盘扩散法进行了测试 (Dineshkumar & Thirunarayanan, 2019)。

药物开发中的代谢途径

- 在药物开发的背景下,某些苯甲酸衍生物会经历代谢转化。例如,抗抑郁药 Lu AA21004 代谢成各种化合物,包括苯甲酸衍生物 (Hvenegaard et al., 2012)。

药物化学中的功能拮抗剂

- 苯甲酸衍生物已被研究作为功能性 PGE2 拮抗剂的潜力,特别是针对 EP1 受体亚型。苯磺酰基部分的修饰,包括使用更亲水的杂芳磺酰基部分,优化了拮抗剂活性 (Naganawa et al., 2006)。

化学合成和催化

- 苯甲酸衍生物已用于各种化学合成和催化过程中。例如,苯甲酸在甲磺酸作为催化剂的情况下加到油酸上,形成加成产物 (Eisner, Perlstein & Ault, 1963)。

药物制备中的电化学方法

- 电化学方法已被用于制备某些苯甲酸衍生物,例如 4-(二正丙基磺酰基)苯甲酸,这是一种重要的药物成分 (Michman & Weiss, 1990)。

X 射线结构表征

- 苯甲酸衍生物已使用 X 射线衍射和其他光谱方法表征,以了解其分子结构,如 4-(2-硝基苯磺酰胺)苯甲酸及其三正丁基锡 (IV) 络合物 (Bomfim Filho et al., 2019)。

在诱导植物抗逆性中的作用

- 苯甲酸及其衍生物已被评估其在诱导植物多重抗逆性中的作用。与水杨酸或其衍生物相比,发现其在较低浓度下有效 (Senaratna et al., 2004)。

属性

IUPAC Name |

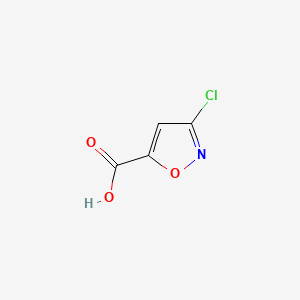

4-butylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKOZGCANJUKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

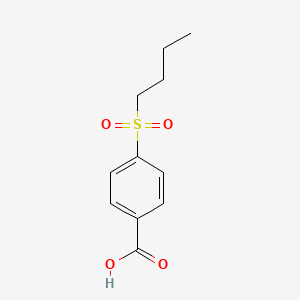

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142894 |

Source

|

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(butylsulfonyl)- | |

CAS RN |

100059-51-6 |

Source

|

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)